4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid: is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and two oxo groups at the 4th and 7th positions of the heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the heptanoic acid chain.
Oxidation: The thiophene derivative is oxidized to introduce the oxo groups at the 4th and 7th positions.
Acidification: The final step involves acidification to yield this compound.
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thiophene ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4,7-Dioxo-7-phenyl-heptanoic acid: Similar structure but with a phenyl group instead of a thiophene ring.
4,7-Dioxo-7-furyl-heptanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness:
Thiophene Ring: The presence of the thiophene ring in 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings.
Chemical Reactivity: The thiophene ring can undergo specific reactions that are not possible with phenyl or furan rings, providing unique opportunities for chemical modifications.
Properties
IUPAC Name |
4,7-dioxo-7-thiophen-2-ylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c12-8(4-6-11(14)15)3-5-9(13)10-2-1-7-16-10/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGOXHLJJWQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387800 |
Source
|
Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24090-18-4 |
Source
|
Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.